molecular formula C11H15NO2S B13085414 [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine

[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine

Katalognummer: B13085414
Molekulargewicht: 225.31 g/mol
InChI-Schlüssel: UPDLIZJTMBCXTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine involves several steps. One common synthetic route includes the following steps:

    Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the methanesulfonyl group: This step typically involves the reaction of the cyclopropyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.

    Formation of the methanamine group: This final step involves the reduction of a nitrile or an amide precursor to form the methanamine group.

Analyse Chemischer Reaktionen

[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine can be compared with other similar compounds, such as:

    [3-(1-Methanesulfonylcyclopropyl)phenyl]methanol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.

    [3-(1-Methanesulfonylcyclopropyl)phenyl]methanone: This compound contains a carbonyl group instead of an amine group.

    [3-(1-Methanesulfonylcyclopropyl)phenyl]methanethiol: This compound contains a thiol group instead of an amine group.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Eigenschaften

Molekularformel

C11H15NO2S

Molekulargewicht

225.31 g/mol

IUPAC-Name

[3-(1-methylsulfonylcyclopropyl)phenyl]methanamine

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3

InChI-Schlüssel

UPDLIZJTMBCXTJ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1(CC1)C2=CC=CC(=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.